molecular formula C15H14Cl2O3S B2680992 2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate CAS No. 2361844-05-3

2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B2680992
CAS No.: 2361844-05-3
M. Wt: 345.23
InChI Key: BTRGHECRQODAHN-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of two methyl groups and two chlorine atoms attached to a benzene ring, along with a sulfonate group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the chlorination of 2,5-dimethylphenyl benzene to introduce chlorine atoms at the desired positions. This is followed by the sulfonation of the chlorinated intermediate to attach the sulfonate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms and methyl groups can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorotoluene: Similar structure but lacks the sulfonate group.

    4,5-Dichloro-2-methylbenzenesulfonic acid: Similar but without the dimethylphenyl group.

    2,5-Dimethylbenzenesulfonic acid: Lacks the chlorine atoms.

Uniqueness

2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-9-4-5-10(2)14(6-9)20-21(18,19)15-8-13(17)12(16)7-11(15)3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGHECRQODAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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